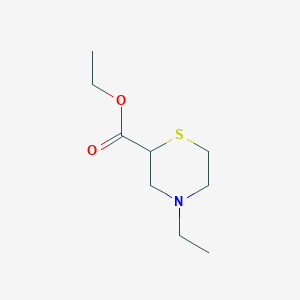

Ethyl 4-ethylthiomorpholine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-ethylthiomorpholine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-3-10-5-6-13-8(7-10)9(11)12-4-2/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNPDXJKHDTPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCSC(C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Elucidation of Ethyl 4 Ethylthiomorpholine 2 Carboxylate

One potential synthetic pathway could commence with the reaction of ethyl 2-aminobut-3-enoate with a thiolating agent, followed by an intramolecular cyclization. Alternatively, a key step could be the reaction of a dielectrophile with a precursor containing both the nitrogen and sulfur nucleophiles. For instance, the reaction of ethyl 2,3-dibromopropanoate with N-ethylethane-1,2-diamine could potentially lead to the desired heterocyclic core, although this would require subsequent sulfur incorporation.

A more likely approach would involve the N-alkylation of a pre-formed thiomorpholine-2-carboxylate scaffold. This would start with the synthesis of ethyl thiomorpholine-2-carboxylate, which can be prepared through various literature methods, followed by the introduction of the ethyl group at the 4-position using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques.

| Spectroscopic Method | Expected Observations |

| ¹H NMR | Resonances corresponding to the ethyl ester (triplet and quartet), the N-ethyl group (triplet and quartet), and the diastereotopic protons of the thiomorpholine (B91149) ring. |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, the carbons of the ethyl groups, and the carbons of the heterocyclic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the ester group, as well as C-H and C-N stretching vibrations. |

Physicochemical Properties of Ethyl 4 Ethylthiomorpholine 2 Carboxylate

The precise physicochemical properties of Ethyl 4-ethylthiomorpholine-2-carboxylate have not been experimentally determined in publicly available literature. However, based on its molecular structure, several key properties can be predicted.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₁₇NO₂S |

| Molecular Weight | 203.30 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. |

| Boiling Point | Predicted to be relatively high due to its molecular weight and polar functional groups, likely requiring vacuum distillation for purification. |

| LogP | The octanol-water partition coefficient is predicted to be in a range that suggests moderate lipophilicity, a property often sought in drug candidates. |

Research and Applications

Historical and Conventional Approaches to Thiomorpholine Ring Formation

The foundational methods for synthesizing the thiomorpholine ring have been established over several decades. These conventional approaches, while sometimes lengthy or requiring harsh conditions, form the basis of thiomorpholine chemistry. acs.orgnih.gov

One of the most direct and historically significant methods for forming the thiomorpholine ring is through the cyclization of appropriately substituted linear precursors. A common strategy involves the reaction of cysteamine (B1669678) or its derivatives with a two-carbon electrophile. For instance, thiomorpholine can be prepared from the reaction of cysteamine with vinyl chloride. wikipedia.org Another prominent example is the base-mediated cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride. acs.orgnih.gov This intermediate is typically formed by reacting 2-mercaptoethanol (B42355) with aziridine (B145994), followed by conversion of the hydroxyl group to a chloride. acs.orgnih.gov These procedures, while effective, can be time-consuming, with reaction times ranging from 2 to 54 hours, and yields for the isolated thiomorpholine product are typically in the range of 44–81%. acs.orgnih.gov

A widely cited conventional route begins with the readily available starting material, diethanolamine (B148213). acs.orgnih.gov This method involves a two-step process. First, diethanolamine is treated with a reagent like thionyl chloride to generate a bis(2-chloroethyl)amine (B1207034) intermediate, often referred to as an amino-mustard species. acs.orggoogle.com In the second step, this electrophilic intermediate undergoes an intramolecular cyclization upon treatment with a sulfur nucleophile, such as sodium sulfide, to yield the thiomorpholine ring. acs.orgnih.gov This approach is a classic example of constructing the heterocyclic ring by forming two carbon-sulfur bonds.

Another established pathway to the thiomorpholine core involves the chemical reduction of a thiomorpholin-3-one (B1266464) precursor. acs.orgnih.gov The synthesis of the precursor can be achieved by reacting ethyl mercaptoacetate (B1236969) with aziridine. The resulting thiomorpholin-3-one can then be reduced to thiomorpholine using a powerful reducing agent, most commonly lithium aluminium hydride (LiAlH₄). acs.orgnih.gov This method provides a versatile entry point to the thiomorpholine scaffold, allowing for substitutions on the ring system depending on the choice of starting materials.

Nucleophilic substitution reactions are fundamental to both the construction and functionalization of the thiomorpholine ring. The synthesis from diethanolamine, for example, relies on substitution reactions to first create bis(2-chloroethyl)amine, which then undergoes cyclization. google.com Beyond ring formation, N-substituted thiomorpholine derivatives are commonly prepared via nucleophilic substitution. This typically involves the reaction of the secondary amine of the thiomorpholine ring with a suitable electrophile. For example, 4-(4-nitrophenyl)thiomorpholine (B1608610) can be synthesized in high yield through the nucleophilic aromatic substitution reaction of thiomorpholine with 4-fluoronitrobenzene in the presence of a base. mdpi.com Similarly, other derivatives can be prepared by reacting thiomorpholine with compounds such as p-chlorobenzonitrile. fortunejournals.com These reactions are crucial for building the complex molecular architectures often required for medicinal chemistry applications. mdpi.com

| Starting Materials | Key Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Diethanolamine | 1. Thionyl Chloride 2. Sodium Sulfide | Thiomorpholine | Substitution / Cyclization | acs.orggoogle.com |

| Thiomorpholine, 4-Fluoronitrobenzene | Triethylamine | 4-(4-Nitrophenyl)thiomorpholine | Nucleophilic Aromatic Substitution | mdpi.com |

| Thiomorpholine, p-Chlorobenzonitrile | Reflux | 4–thiomorpholin–4-ylbenzonitrile | Nucleophilic Substitution | fortunejournals.com |

While [3+2]-cycloaddition reactions are a well-established method for synthesizing various five-membered heterocycles, the application of [3+3]-cycloaddition reactions for the direct synthesis of the six-membered thiomorpholine ring is not widely documented in the chemical literature. Synthetic strategies for thiomorpholine predominantly rely on the cyclization of linear precursors or the transformation of other cyclic structures, as detailed in the preceding sections.

Advanced and Modern Synthetic Strategies

Recent advancements in synthetic methodology have led to the development of more efficient, scalable, and safer routes to thiomorpholine and its derivatives. These modern strategies often leverage technologies like flow chemistry and photocatalysis.

A notable modern approach is the development of a continuous flow process for the synthesis of thiomorpholine. acs.orgnih.gov This method utilizes a two-step telescoped sequence, beginning with a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, which are inexpensive starting materials. acs.orgnih.gov This reaction is facilitated by a small amount of an organic photocatalyst (e.g., 9-fluorenone) and can be conducted under highly concentrated conditions, leading to a quantitative yield of the half-mustard intermediate. acs.orgresearchgate.net This intermediate is then subjected to a base-mediated cyclization in the second step of the flow process to afford thiomorpholine. acs.orgnih.gov This continuous flow method is not only robust, allowing for multi-hour production runs, but also enhances safety by minimizing the accumulation of hazardous intermediates. acs.orgresearchgate.net

Other advanced strategies include the use of boron trifluoride etherate to mediate the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes, providing a direct route to the thiomorpholine ring system. organic-chemistry.org Additionally, a photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes has been developed for the synthesis of substituted thiomorpholines under continuous flow conditions, further highlighting the trend towards more sophisticated and efficient synthetic protocols. organic-chemistry.org

| Methodology | Key Features | Starting Materials | Advantages | Reference |

|---|---|---|---|---|

| Photochemical Thiol-Ene/Cyclization | Continuous flow, two-step telescoped process, photocatalysis | Cysteamine hydrochloride, Vinyl chloride | Scalable, safe, uses low-cost materials, high throughput (e.g., 1.8 g/h) | acs.orgnih.govnih.gov |

| Intramolecular Hydrothioalkoxylation | Lewis acid-mediated cyclization | Nitrogen-tethered alkenes with a thiol group | Good yields for substituted thiomorpholines | organic-chemistry.org |

| Photocatalytic SLAP Coupling | Continuous flow, uses silicon amine reagents | SLAP reagents, Aldehydes | Scalable, provides access to substituted thiomorpholines | organic-chemistry.org |

Photochemical Thiol–Ene/Cyclization Sequences

Photochemical methods, particularly thiol-ene reactions, offer an efficient and atom-economical route for the construction of sulfur-containing heterocycles like thiomorpholines. researchgate.netacs.orgnih.govacs.orgnih.gov This approach is founded on the photochemical addition of a thiol to an alkene, which can be followed by a cyclization step to form the thiomorpholine ring.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of thiomorpholines, offering advantages in terms of safety, scalability, and process control. researchgate.netnih.govacs.orgnih.gov A notable example is the two-step telescoped continuous flow generation of the parent thiomorpholine, which can be adapted for the synthesis of substituted derivatives. researchgate.netnih.govacs.orgnih.gov

The process typically involves a photochemical thiol-ene reaction as the key step. researchgate.netnih.govacs.org For the synthesis of a precursor to this compound, a similar strategy could be envisioned starting from ethyl 2-amino-4-mercaptobut-2-enoate and an appropriate alkene. A general representation of a continuous flow setup for a photochemical thiol-ene reaction is depicted below.

Table 1: Representative Parameters for Continuous Flow Synthesis of Thiomorpholine

| Parameter | Value/Condition | Source |

| Reactor Type | Photoreactor with UV lamps (e.g., 365 nm) | researchgate.net |

| Reactants | Cysteamine hydrochloride, Vinyl chloride | researchgate.netnih.govacs.org |

| Photocatalyst | 9-Fluorenone (B1672902) (0.1–0.5 mol %) | researchgate.netnih.govacs.org |

| Solvent | Methanol (B129727) | acs.org |

| Concentration | Up to 4 M | researchgate.netnih.govacs.org |

| Residence Time | 40 minutes (overall) | researchgate.netnih.govacs.org |

| Temperature | 6-20 °C | researchgate.net |

| Throughput | Up to 5.9 g/h for the intermediate | nih.gov |

This continuous process allows for the safe handling of potentially hazardous intermediates and enables a high throughput, making it an attractive method for industrial applications. nih.gov The photochemical reaction is followed by a base-mediated cyclization to yield the thiomorpholine ring. researchgate.netnih.govacs.org

The photochemical thiol-ene reaction proceeds via a free-radical mechanism. acs.orgnih.gov The process is typically initiated by a photoinitiator that, upon irradiation with UV light, generates a thiyl radical from the thiol starting material. thieme-connect.dewikipedia.org

The key steps in the free-radical chain reaction are:

Initiation: A photoinitiator absorbs light and generates an initial radical, which then abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•). thieme-connect.dewikipedia.org

Propagation: The thiyl radical adds to the alkene (the "ene") in an anti-Markovnikov fashion to form a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. thieme-connect.dewikipedia.org

Termination: The reaction is terminated by the combination of two radical species. thieme-connect.de

This free-radical pathway is highly efficient and tolerant of various functional groups, making it a versatile method for the synthesis of complex molecules. acs.orgnih.gov

The thiol-ene reaction is considered a "click" reaction due to its adherence to the principles of click chemistry: high yields, stereoselectivity, formation of inoffensive byproducts, and simple reaction conditions with readily available starting materials. acs.orgnih.govtaylorandfrancis.com These characteristics make it an ideal reaction for the construction of the thiomorpholine backbone.

Stereoselective Synthesis of Thiomorpholine-2-carboxylate Scaffolds

The stereoselective synthesis of thiomorpholine-2-carboxylate derivatives is crucial for their application in pharmaceuticals, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Polymer-supported synthesis offers a powerful strategy for the stereoselective preparation of thiomorpholine-3-carboxylic acid derivatives, a concept that can be extended to the 2-carboxylate isomers. nih.govresearchgate.netacs.orgacs.orgmdpi.org This solid-phase approach facilitates purification and allows for the use of excess reagents to drive reactions to completion. mdpi.org

A general strategy involves the immobilization of an amino acid precursor, such as cysteine, onto a solid support (e.g., Wang resin). acs.orgacs.org Subsequent chemical transformations on the polymer-bound substrate, including N-alkylation and cyclization, lead to the formation of the thiomorpholine ring. Cleavage from the resin then yields the desired product with high purity. acs.orgacs.org A key advantage of this method is the ability to achieve stereoselective formation of the thiomorpholine-3-carboxylic acids by including a reducing agent like triethylsilane in the cleavage cocktail. nih.govresearchgate.netacs.orgacs.org

Table 2: Key Features of Polymer-Supported Synthesis of Thiomorpholine-3-Carboxylic Acids

| Feature | Description | Source |

| Solid Support | Wang resin | thieme-connect.com |

| Starting Material | Immobilized Fmoc-Cys(Trt)-OH | nih.govresearchgate.net |

| Key Steps | N-alkylation, N-acylation/sulfonylation, cyclization | acs.orgacs.org |

| Cleavage | Trifluoroacetic acid (TFA) | researchgate.netacs.orgacs.org |

| Stereoselectivity | Achieved by addition of triethylsilane (TES) during cleavage | nih.govresearchgate.netacs.orgacs.org |

| Purification | Simplified due to polymer-bound intermediates | mdpi.org |

This methodology has been successfully applied to generate libraries of morpholine (B109124) and thiomorpholine derivatives for biological screening. mdpi.org

The asymmetric synthesis of α-mercapto-β-amino acid derivatives provides access to key chiral building blocks for the construction of polysubstituted thiomorpholines. One approach involves the tandem conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester, followed by trapping of the resulting enolate with a sulfur electrophile. This method allows for the creation of two stereocenters with high diastereoselectivity. Subsequent deprotection steps can yield the free α-mercapto-β-amino acid, which can then be cyclized to form the desired thiomorpholine ring.

Recent advancements in catalysis have also provided efficient routes to enantioenriched β-amino acid derivatives. nih.govorganic-chemistry.org For instance, a dynamic kinetic resolution of β-amino-α-keto esters via Ru(II)-catalyzed asymmetric transfer hydrogenation can produce anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. nih.govorganic-chemistry.orgnih.gov These hydroxy derivatives can potentially be converted to their corresponding mercapto analogs for thiomorpholine synthesis.

Biocatalytic Reduction for Enantioselective Thiomorpholine Formation

The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic methods for synthesizing chiral molecules. Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions.

One notable advancement is the use of imine reductases (IREDs) for the enantioselective synthesis of chiral thiomorpholines. nih.gov This process involves the reduction of precursor molecules, specifically 3,6-dihydro-2H-1,4-thiazines. These substrates are first synthesized through a modified Asinger reaction and then subjected to biocatalytic reduction. nih.gov The reaction employs an imine reductase as the biocatalyst, NADPH as a cofactor, and a glucose dehydrogenase (GDH)-glucose system for cofactor regeneration. nih.gov This enzymatic system successfully creates a stereogenic center at the 3-position of the thiomorpholine ring, achieving high conversions and excellent enantioselectivities, often up to 99%. nih.gov The development of a sequential one-pot process that combines the initial substrate synthesis with the subsequent biocatalytic reduction further enhances the efficiency of this methodology. nih.gov

The application of IREDs has proven scalable, with similar biocatalytic routes being developed to manufacture chiral morpholine intermediates on a large scale (>180 kg) with high yield and exceptional enantioselectivity. digitellinc.com

Table 1: Key Findings in Biocatalytic Reduction for Thiomorpholine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Enzyme Class | Imine Reductases (IREDs) | nih.gov |

| Substrates | Prochiral and chiral 3,6-dihydro-2H-1,4-thiazines | nih.gov |

| Cofactor System | NADPH with a Glucose Dehydrogenase (GDH)-glucose regeneration system | nih.gov |

| Key Outcome | Creation of a stereogenic center at the 3-position of the thiomorpholine ring | nih.gov |

| Performance | High conversions and excellent enantioselectivities (up to 99%) | nih.gov |

| Process Innovation | Development of a sequential one-pot process | nih.gov |

Diastereoselective Desymmetrization Approaches

Desymmetrization of meso or prochiral compounds is a highly effective strategy in organic synthesis for generating multiple chiral centers in a single step. mdpi.com This approach transforms readily available symmetric precursors into stereochemically complex molecules, offering an efficient pathway to chiral building blocks. mdpi.comnih.gov

In the context of heterocyclic synthesis, desymmetrization can be applied to symmetric dienes or cyclohexadienones to produce enantioenriched products. mdpi.comrsc.org Methodologies such as intramolecular cycloadditions or aza-Michael reactions, often catalyzed by chiral agents like cinchonine-derived thiourea, can effectively desymmetrize these substrates. mdpi.comrsc.org The resulting products not only possess multiple stereogenic centers but may also contain remaining olefin units that can be used for further chemical transformations. mdpi.com This strategy provides a powerful tool for the diastereoselective synthesis of complex heterocyclic structures related to thiomorpholines.

Intramolecular Cyclization Reactions for Thiomorpholine-2-carboxylate Derivatives

Intramolecular cyclization is a fundamental step in the formation of the thiomorpholine ring. A common and efficient strategy involves the base-mediated cyclization of a precursor molecule. For instance, a key intermediate can be synthesized via a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride. nih.govresearchgate.netnih.gov This reaction, which falls into the category of click chemistry, proceeds in high yield and produces a half-mustard intermediate. nih.govacs.org This intermediate is then cyclized using a base, such as diisopropylethylamine (DIPEA), to form the thiomorpholine ring. nih.govacs.org This two-step, telescoped process allows for the continuous flow generation of thiomorpholine from low-cost starting materials. nih.govresearchgate.netnih.gov

Different synthetic routes to the thiomorpholine core have been explored, including:

The transformation of diethanolamine, followed by cyclization with sodium sulfide. nih.govacs.org

Starting from ethyl mercaptoacetate and aziridine to form a thiomorpholin-3-one intermediate, which is then reduced. nih.govacs.org

The reaction of 2-mercaptoethanol with aziridine, followed by conversion to an amino-mustard species and subsequent cyclization. nih.govacs.org

Ugi Reaction Applications

The Ugi four-component reaction (Ugi-4CR) is a highly versatile multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials: an aldehyde (or ketone), an amine, an isonitrile, and a carboxylic acid. frontiersin.orgnih.gov The reaction produces α-acylamino carboxamide adducts, which are valuable precursors for the synthesis of diverse heterocyclic compounds. frontiersin.org

A key advantage of the Ugi reaction is that the starting components can be carefully selected to introduce specific functionalities into the adduct. frontiersin.org These functionalities can then participate in subsequent "post-Ugi" transformation steps. By incorporating appropriate reactive groups, the Ugi adduct can be directed to undergo intramolecular cyclization, forming a wide variety of heterocyclic scaffolds. frontiersin.orgmdpi.com This strategy has been successfully employed to construct diverse structures, including quinazolinones and spirooxindoles, through intramolecular Wittig reactions or metal-catalyzed tandem cyclizations of the Ugi products. frontiersin.orgmdpi.com This approach provides a powerful platform for diversity-oriented synthesis, enabling the efficient generation of libraries of complex heterocyclic molecules, including derivatives related to thiomorpholine-2-carboxylates.

Green Chemistry Principles in Thiomorpholine Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable and environmentally responsible chemical processes. In the synthesis of thiomorpholine and its derivatives, several green approaches have been implemented to improve efficiency, reduce waste, and utilize safer reagents and conditions.

Alternative Energy Resources and Catalysis

A significant advancement in green synthesis is the use of alternative energy sources, such as light, to drive chemical reactions. Photochemistry, particularly when combined with continuous flow technology, offers a powerful and efficient method for synthesis. acs.orgresearchgate.net

The key step in a recently developed continuous flow synthesis of thiomorpholine is a photochemical thiol-ene reaction. nih.govnih.gov This reaction is initiated by UV irradiation and utilizes a photocatalyst, such as 9-fluorenone, at a low molar percentage (0.1–0.5 mol %). nih.govresearchgate.net This method avoids the need for thermal initiation or chemical additives, aligning with green chemistry principles. nih.govacs.org The use of energy-efficient LED lamps in modern photochemical flow reactors further enhances the practicality and productivity of this approach. acs.org

Table 2: Green Chemistry Approaches in Thiomorpholine Synthesis

| Principle | Application | Details | Reference |

|---|---|---|---|

| Alternative Energy | Photochemistry | UV irradiation initiates the key thiol-ene reaction. | nih.govacs.org |

| Catalysis | Photocatalyst | Low loading (0.1–0.5 mol %) of 9-fluorenone is used. | nih.govresearchgate.net |

| Process Intensification | Continuous Flow | Allows for safe handling of hazardous intermediates and precise control. | acs.orgresearchgate.net |

| Atom Economy | Click Chemistry | The thiol-ene reaction is highly atom-efficient with no byproducts. | nih.govacs.org |

| Solvent Choice | Green Solvents | Thiol-ene reactions show tolerance for various solvents, including 'green' options. | nih.govacs.org |

Solvent-Free and Green Solvent Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions.

The thiol-ene reaction used in thiomorpholine synthesis is categorized as "click chemistry" partly due to its tolerance for a range of solvents. nih.gov While methanol was chosen as the solvent of choice in one developed procedure due to the solubility of cysteamine, the inherent nature of the reaction allows for flexibility. nih.gov Research into thiol-ene mediated approaches for other applications, such as peptide bioconjugation, has specifically explored the use of 'green' solvents, highlighting the potential for adapting the thiomorpholine synthesis to more sustainable solvent systems. acs.org The development of continuous flow processes also minimizes solvent volume and waste compared to traditional batch reactions.

Applications As Synthetic Precursors and Advanced Materials

Thiomorpholine-2-carboxylate as a Chiral Building Block

The carbon atom at the 2-position (C-2) of the thiomorpholine (B91149) ring is a stereocenter, meaning that ethyl 4-ethylthiomorpholine-2-carboxylate can exist as enantiomers. This chirality is crucial for its application as a building block in the synthesis of stereochemically defined molecules, which is of paramount importance in drug discovery and materials science. The use of enantiomerically pure starting materials, often derived from the "chiral pool," is a powerful strategy in asymmetric synthesis. rsc.org

Use in Asymmetric Organocatalysis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, offering a greener alternative to metal-based catalysts. nih.gov Chiral heterocycles, including morpholine (B109124) and thiomorpholine derivatives, have been developed as effective organocatalysts. nih.gov While specific studies detailing this compound as the primary catalyst are not prevalent, its structural motifs are common in established catalysts. The chiral backbone of thiomorpholine-2-carboxylate makes it a candidate for development into a novel organocatalyst for reactions such as Michael additions or aldol reactions, where the nitrogen atom can activate substrates through the formation of enamines or iminium ions.

Synthesis of Polysubstituted Thiomorpholines

This compound is an excellent starting material for creating more complex, polysubstituted thiomorpholine derivatives. The ester group at the C-2 position serves as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles to form amides. These transformations allow for the introduction of diverse substituents at this position. nih.gov Furthermore, the thiomorpholine ring itself can be modified. This versatility allows chemists to systematically alter the structure to optimize its properties for a specific application, a common strategy in developing new therapeutic agents and functional materials. jchemrev.com

Derivatization for Novel Heterocyclic Systems

The inherent reactivity of the thiomorpholine scaffold allows for its use in constructing more intricate molecular architectures. jchemrev.com

Formation of Complex Polycyclic Scaffolds

The functional groups on the thiomorpholine ring can participate in intramolecular cyclization reactions to form fused or bridged polycyclic systems. researchgate.netnih.gov For instance, the carboxylic acid derivative (obtained after ester hydrolysis) could be strategically reacted with a substituent placed on the N-ethyl group to forge a new ring. Such synthetic strategies are employed to access novel chemical space and create rigid molecular scaffolds that can orient functional groups in a precise three-dimensional arrangement.

Integration into Diverse Organic Scaffolds

The thiomorpholine ring is a valuable structural unit that can be incorporated into larger molecules to enhance their properties. jchemrev.comresearchgate.net In drug discovery, the inclusion of a thiomorpholine moiety can improve pharmacokinetic parameters like solubility and metabolic stability. This compound can be used to introduce this scaffold into a larger molecule through reactions involving its ester or by modifications that allow it to be coupled with other molecular fragments. The diversity of synthetic methods available for thiomorpholine synthesis and derivatization facilitates its integration into a wide array of organic structures. jchemrev.com

Ligand Design and Coordination Chemistry

The design of organic ligands that can selectively bind to metal ions is fundamental to coordination chemistry, with applications ranging from catalysis to materials science. Transition metal complexes with carboxylate ligands are numerous and exhibit diverse coordination modes. wikipedia.org

This compound and its derivatives possess multiple potential coordination sites, making them attractive candidates for ligand design. The key donor atoms are:

The nitrogen atom of the tertiary amine (a 'hard' donor).

The sulfur atom of the thioether (a 'soft' donor).

The oxygen atoms of the carboxylate group (after hydrolysis of the ester), which can coordinate in a monodentate or bidentate fashion (a 'hard' donor). wikipedia.org

This combination of hard and soft donor atoms makes thiomorpholine-carboxylate derivatives versatile ligands capable of binding to a variety of metal ions. The specific geometry of the thiomorpholine ring imposes conformational constraints that can influence the structure of the resulting metal complex and, consequently, its chemical and physical properties. Thiourea-based ligands, which share the N-C=S functionality, are known to be structurally versatile and form stable complexes due to the presence of nucleophilic sulfur and nitrogen atoms. mdpi.com This suggests that thiomorpholine-based ligands could similarly form robust coordination compounds with unique catalytic or material properties.

Thiomorpholine-Based Ligands for Transition Metal Catalysis

The thiomorpholine scaffold is a recognized structural motif in the design of ligands for transition metal catalysis. The presence of both a soft sulfur atom and a hard nitrogen atom within the ring allows for versatile coordination to a variety of metal centers. N-substituted thiomorpholine derivatives, such as this compound, can act as bidentate or monodentate ligands, influencing the steric and electronic properties of the resulting metal complexes.

These thiomorpholine-based ligands have been employed in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The sulfur atom can stabilize low-valent metal centers, while the N-substituent can be modified to fine-tune the ligand's properties and, consequently, the catalyst's activity and selectivity. For instance, the steric bulk of the N-ethyl group in this compound can create a specific chiral environment around the metal center, which is crucial for asymmetric catalysis.

Recent advances in transition metal catalysis have highlighted the importance of heteroatom-containing ligands in facilitating challenging transformations. Ligands bearing both phosphorus and nitrogen donors are among the most significant in homogeneous catalysis researchgate.net. By analogy, the combination of sulfur and nitrogen in thiomorpholine-based ligands offers a complementary approach to catalyst design. The development of novel ligands for transition-metal catalyzed photoreactions is also an active area of research, where the electronic properties of the ligand play a critical role chiba-u.jp.

Metal-Ligand Cooperativity Studies

The concept of metal-ligand cooperativity (MLC) involves the active participation of both the metal center and the ligand in a chemical transformation. This synergistic interaction can lead to enhanced catalytic activity and novel reaction pathways that are not accessible with traditional "spectator" ligands. The thiomorpholine framework is well-suited for the design of ligands that can engage in MLC.

In the case of this compound, the nitrogen and sulfur atoms can act as a cooperative pair. The nitrogen atom can function as a Brønsted base to deprotonate a substrate, while the sulfur atom coordinates to the metal center. This bifunctional activation can facilitate, for example, the heterolytic cleavage of H-H, Si-H, and B-H bonds acs.org. This mode of action is inspired by biological systems, such as [NiFe] hydrogenase, where a metal-sulfur bond is proposed to be involved in the heterolysis of dihydrogen acs.org.

Furthermore, the sulfur atom in a thiomorpholine ligand can act as a transient cooperative ligand. It can be reversibly oxidized and reduced, or it can participate in proton-coupled electron transfer (PCET) processes, influencing the redox properties of the catalytic system nih.govnih.gov. This dynamic behavior can be exploited to control reaction selectivity and overcome kinetic barriers. Studies on dinickel-sulfur complexes have provided insights into the thermochemistry of S-H bond formation and cleavage, which is fundamental to understanding the role of sulfur in cooperative catalysis nih.gov.

Development of Stimuli-Responsive Materials

The incorporation of thiomorpholine moieties into polymers and other materials can impart stimuli-responsive properties. The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which leads to a significant change in the polarity and hydrophilicity of the material. This redox-responsiveness can be harnessed for a variety of applications, including drug delivery, sensing, and self-healing materials.

Thiomorpholine Oxide-Derived Polymers for Tailored Hydrophilicity

The oxidation of the sulfide in the thiomorpholine ring to a sulfoxide or sulfone dramatically increases its polarity and hydrogen bonding capability. This transformation can be used to tune the hydrophilicity of polymers containing thiomorpholine units. For instance, a hydrophobic polymer incorporating this compound can be rendered hydrophilic upon oxidation.

A new class of polymers containing thiomorpholine oxide units, poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA), has been synthesized and shown to exhibit dual pH and temperature sensitivity nih.gov. These polymers display a lower critical solution temperature (LCST), which is the temperature above which the polymer becomes insoluble in water. The LCST can be modulated by changing the pH, as the tertiary amine in the thiomorpholine oxide ring can be protonated nih.gov. This property is highly desirable for the development of "smart" materials that can respond to changes in their environment.

The synthesis of such polymers often involves the initial preparation of a thiomorpholine-containing monomer, followed by polymerization and subsequent oxidation. The mild oxidation of a thiomorpholine-containing methacrylate monomer with aqueous hydrogen peroxide can yield the corresponding thiomorpholine oxide monomer with high efficiency mdpi.com. This approach allows for the preparation of well-defined polymers with tailored properties.

| Monomer | Polymer | Key Property | Potential Application |

| Ethylthiomorpholine oxide methacrylate | Poly(ethylthiomorpholine oxide methacrylate) | Dual pH/temperature sensitivity | Smart material for biological applications |

| N-acryloyl thiomorpholine | Poly(N-acryloyl thiomorpholine) | Hydrophobicity at low degrees of polymerization | Self-assembling materials |

Modulation of Oxidation Sensitivities in Materials Science

The susceptibility of the thiomorpholine sulfur to oxidation provides a mechanism for creating materials that can respond to oxidative stress. This is particularly relevant in biological systems where reactive oxygen species (ROS) are associated with various pathological conditions. Materials that can change their properties in response to ROS can be used for targeted drug delivery or as diagnostic sensors.

The oxidation of thioether-containing polymers to the more hydrophilic sulfoxide and sulfone derivatives is a well-established strategy for creating oxidation-responsive materials nih.gov. This phase transition from a hydrophobic to a hydrophilic state can trigger the disassembly of nanoparticles or the release of an encapsulated payload nih.gov. The rate of this oxidation can be modulated by the local chemical environment and the nature of the oxidant.

In the context of this compound, its incorporation into a material would introduce a redox-sensitive handle. The presence of the electron-withdrawing carboxylate group could influence the oxidation potential of the sulfur atom, allowing for fine-tuning of its sensitivity to different oxidants. This tailored responsiveness is a key aspect in the design of advanced materials for specific applications in biomedicine and materials science manchester.ac.ukresearchgate.net. The oxidation of thiomorpholine itself has been studied in biological systems, where cytochrome P450 enzymes can catalyze the S-oxidation to the corresponding sulfoxide nih.gov. This highlights the biocompatibility and potential for biological applications of such redox-sensitive moieties.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Selectivity and Atom Economy

The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. For Ethyl 4-ethylthiomorpholine-2-carboxylate, future research could focus on:

Catalytic N-Alkylation: Investigating the use of earth-abundant metal catalysts for the N-alkylation of the thiomorpholine (B91149) nitrogen with ethylating agents could offer a more environmentally friendly and cost-effective alternative to traditional methods.

Asymmetric Synthesis: Developing stereoselective routes to access enantiomerically pure forms of the compound is crucial, as different stereoisomers often exhibit distinct biological activities. This could involve the use of chiral catalysts or starting materials.

One-Pot Procedures: Designing multi-component reactions where the thiomorpholine ring is formed and functionalized in a single synthetic operation would significantly improve step and atom economy.

Exploration of Bioinspired Synthesis of Thiomorpholine Scaffolds

Nature often provides elegant solutions to complex chemical syntheses. Bioinspired approaches to constructing the thiomorpholine core could involve:

Enzymatic Catalysis: Utilizing enzymes to catalyze key bond-forming reactions could lead to highly selective and environmentally benign synthetic pathways.

Biomimetic Cascades: Designing reaction sequences that mimic biosynthetic pathways could enable the efficient assembly of complex thiomorpholine-containing molecules from simple precursors.

Advanced Spectroscopic Techniques for Dynamic Studies (e.g., Ultrafast Spectroscopy)

Understanding the dynamic behavior of this compound is key to elucidating its mechanism of action and reactivity. Advanced spectroscopic techniques can provide unprecedented insights:

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy could be employed to study the excited-state dynamics of the molecule, which is relevant for understanding its photophysical properties and potential applications in areas like photoredox catalysis.

Dynamic NMR Spectroscopy: Variable-temperature NMR studies could provide information on the conformational dynamics of the thiomorpholine ring, such as the rate of ring inversion, which can influence its binding to biological targets.

Integration of Machine Learning and Artificial Intelligence in Thiomorpholine Chemistry Research

The synergy between computational tools and experimental chemistry is accelerating the pace of discovery:

Predictive Modeling: Machine learning algorithms can be trained on existing data for thiomorpholine derivatives to predict the properties, reactivity, and biological activity of novel compounds like this compound.

Reaction Optimization: AI-driven platforms can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity while minimizing experimental effort.

De Novo Design: Generative models can be employed to design new thiomorpholine-based molecules with desired properties, expanding the chemical space for drug discovery and materials science.

Design Principles for Next-Generation Thiomorpholine-Based Molecules with Targeted Reactivity

Building upon a foundational understanding of this compound, the design of next-generation molecules with tailored functions becomes possible:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl groups and the carboxylate moiety, followed by biological evaluation, will be crucial to establish clear SARs and guide the design of more potent and selective bioactive compounds.

Bioisosteric Replacement: Replacing the thiomorpholine ring with other heterocyclic systems can lead to compounds with improved pharmacokinetic or pharmacodynamic profiles.

Targeted Covalent Inhibitors: The thiomorpholine scaffold can be incorporated into molecules designed to form a covalent bond with a specific biological target, leading to highly potent and durable therapeutic effects.

Q & A

Q. Table 1. Computational Methods for Reactivity Prediction

| Method | Application Example | Software/Tool | Key Output Parameters |

|---|---|---|---|

| DFT (B3LYP) | Electrophilic substitution site identification | Gaussian, ORCA | HOMO-LUMO gap, Fukui indices |

| Molecular Docking | Protein-ligand interaction mapping | AutoDock Vina | Binding energy (kcal/mol) |

Q. Table 2. Stability Study Design

| Stress Condition | Parameters Tested | Analytical Method | Frequency of Analysis |

|---|---|---|---|

| Thermal (60°C) | Degradation products | HPLC-MS | 0, 7, 14 days |

| Photolytic | Isomerization/cleavage | UV-Vis spectroscopy | Every 24 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.